Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F24O4P/c16-4(17)10(28,29)13(34,35)7(22,23)1-41-44(40,42-2-8(24,25)14(36,37)11(30,31)5(18)19)43-3-9(26,27)15(38,39)12(32,33)6(20)21/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOLVVCARHZLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F24O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880130 | |

| Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-86-2 | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis pathway for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (FO-P), a highly fluorinated organophosphate ester. While specific literature detailing the synthesis of this exact molecule is sparse, its preparation can be reliably inferred from the well-established reactions of phosphoryl chloride with fluorinated alcohols. This guide outlines the fundamental reaction, a detailed experimental protocol, and a logical workflow for its synthesis and purification.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of trialkyl phosphates is the reaction of phosphoryl chloride (POCl₃) with the corresponding alcohol in the presence of a base.[1][2] This reaction proceeds via a nucleophilic substitution at the phosphorus center.

The overall reaction for the synthesis of this compound is as follows:

3 (C₅H₃F₈OH) + POCl₃ → [(C₅H₂F₈O)₃]PO + 3 HCl (2,2,3,3,4,4,5,5-octafluoropentan-1-ol + Phosphoryl Chloride → this compound + Hydrogen Chloride)

In this reaction, three equivalents of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol react with one equivalent of phosphoryl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to act as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction equilibrium towards the product.[3] The use of anhydrous conditions is critical, as phosphoryl chloride readily hydrolyzes in the presence of water.[1][2]

Experimental Protocol

This section details a standard laboratory-scale procedure for the synthesis of this compound.

2.1. Materials and Equipment

-

Reagents:

-

2,2,3,3,4,4,5,5-octafluoropentan-1-ol (≥98%)

-

Phosphoryl chloride (POCl₃) (≥99%)

-

Anhydrous Pyridine (≥99.8%)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

2.2. Reaction Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly oven-dried to eliminate moisture.[3]

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to maintain anhydrous conditions throughout the reaction.[3][4]

-

Reagent Preparation: In the flask, dissolve 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (3.0 equivalents) and anhydrous pyridine (3.3 equivalents) in anhydrous toluene.

-

Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.[3]

-

Addition of POCl₃: Add phosphoryl chloride (1.0 equivalent), dissolved in a small amount of anhydrous toluene, to the addition funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate of pyridinium hydrochloride will form.[3]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.

2.3. Work-up and Purification

-

Filtration: After the reaction is complete, filter the mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

-

Aqueous Washing: Transfer the combined filtrate to a separatory funnel.

-

Drying: Dry the organic layer (toluene solution) over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the key reactants and expected (hypothetical) quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | 3.0 eq | C₅H₄F₈O, MW: 232.07 g/mol |

| Phosphoryl Chloride | 1.0 eq | POCl₃, MW: 153.33 g/mol |

| Pyridine | 3.3 eq | C₅H₅N, MW: 79.10 g/mol |

| Product | ||

| Molecular Formula | C₁₅H₉F₂₄O₄P | |

| Molecular Weight | 740.17 g/mol | |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | Initial cooling followed by warming. |

| Duration | 12 - 18 hours | Monitored by TLC or GC. |

| Results | ||

| Theoretical Yield | Calculated based on the limiting reagent (POCl₃) | |

| Actual Yield | 75 - 85% (Expected) | Yields can vary based on purity of reagents and reaction conditions. |

| Appearance | Colorless to light yellow liquid | Based on similar fluorinated phosphate esters. |

| Purity (GC) | >95% (Post-purification) |

Mandatory Visualization

The logical workflow for the synthesis and purification of this compound is depicted below.

Caption: Synthesis and Purification Workflow for FO-P.

References

An In-depth Technical Guide to Tris(1H,1H,5H-octafluoropentyl) Phosphate (CAS 355-86-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical protocols, and potential biological implications of Tris(1H,1H,5H-octafluoropentyl) Phosphate. Due to the limited publicly available data on this specific compound, some experimental protocols and biological discussions are based on established knowledge of structurally related polyfluorinated organophosphate esters.

Core Properties and Safety Data

Tris(1H,1H,5H-octafluoropentyl) Phosphate is a fluorinated organophosphate ester. Its key identifiers and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Tris(1H,1H,5H-octafluoropentyl) Phosphate

| Property | Value |

| CAS Number | 355-86-2 |

| Molecular Formula | C₁₅H₉F₂₄O₄P |

| Molecular Weight | 740.16 g/mol |

| Physical State | Colorless to pale yellow, clear liquid |

| Boiling Point | 154 °C at 0.3 kPa |

| Density | 1.77 g/cm³ |

| Purity | Typically >95.0% (GC) |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash hands and face thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves, eye protection. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Store in a cool, dark, and well-ventilated place away from oxidizing agents. Handle with appropriate personal protective equipment.

Experimental Protocols

Synthesis of Tris(1H,1H,5H-octafluoropentyl) Phosphate

A plausible and common method for the synthesis of tris(fluoroalkyl)phosphates is the direct condensation of the corresponding fluoroalcohol with phosphorus oxychloride.[1] A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Caption: General synthesis of a tris(fluoroalkyl)phosphate.

Detailed Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture. The system is purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: 1H,1H,5H-octafluoropentan-1-ol (3.0 equivalents) and a suitable base like pyridine (3.3 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) in the reaction flask.

-

Reaction Execution: The solution is cooled in an ice bath. Phosphorus oxychloride (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel. The reaction temperature should be maintained below 10°C during the addition.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the pyridinium hydrochloride salt.

-

The filtrate is washed successively with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity and confirming the identity of Tris(1H,1H,5H-octafluoropentyl) Phosphate.

Workflow for GC-MS Analysis:

Caption: A typical workflow for GC-MS analysis.

Suggested GC-MS Parameters (starting point):

-

GC Column: A low to mid-polarity column, such as a DB-5MS or equivalent, would be appropriate.

-

Injection Mode: Splitless injection for trace analysis or a split injection for a more concentrated sample.

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/minute to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

MS Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR are essential for structural elucidation.

-

¹H NMR: Will show signals corresponding to the non-fluorinated methylene protons (-CH₂-).

-

¹⁹F NMR: Will provide characteristic signals for the different fluorine environments in the octafluoropentyl chain.

-

³¹P NMR: Will show a single peak characteristic of a phosphate ester.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological effects of Tris(1H,1H,5H-octafluoropentyl) Phosphate is scarce. However, based on its chemical structure as a polyfluorinated phosphate ester (PAPE), potential biological activities can be inferred from studies on related per- and polyfluoroalkyl substances (PFAS) and organophosphate esters (OPEs).

PAPEs are known precursors to perfluoroalkyl carboxylic acids (PFCAs), which are persistent and have been associated with various toxic effects.[2] It is plausible that Tris(1H,1H,5H-octafluoropentyl) Phosphate can be metabolized in vivo to form PFCAs, which can then exert biological effects.

Potential Mechanisms of Toxicity:

-

Endocrine Disruption: Some PAPEs and their metabolites have the potential to interfere with sex hormone synthesis.[3] PFAS, in general, are recognized as endocrine-disrupting chemicals that can interact with estrogen and androgen receptors and affect thyroid hormone signaling.[4][5][6]

Caption: Potential endocrine disruption pathway for PAPEs.

-

Neurotoxicity: PFAS have been shown to cross the blood-brain barrier and accumulate in the brain.[7][8] Exposure to some PFAS has been linked to the disruption of neurotransmitter systems, particularly dopamine and glutamate, and may be associated with neurodevelopmental and neurodegenerative disorders.[7][9] Transcriptomic analyses of neuronal cells exposed to various PFAS have shown changes in genes related to synaptic function and cellular metabolism.[10]

Caption: Potential neurotoxicity pathways of PFAS.

Conclusion

Tris(1H,1H,5H-octafluoropentyl) Phosphate is a specialized chemical with limited publicly available research. The information provided in this guide on its synthesis and analysis is based on established chemical principles for similar compounds and should be adapted and optimized as needed. The discussion on its biological activity is inferred from the broader classes of PFAS and OPEs and highlights areas for future research. Further studies are required to fully elucidate the specific biological effects and mechanisms of action of this compound to better inform researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyfluoroalkyl phosphate esters (PAPs) as PFAS substitutes and precursors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyfluorinated alkyl phosphate ester surfactants - current knowledge and knowledge gaps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Frontiers | Emerging chemical risks for human health: endocrine disruption by per- and poly-fluorinated alkyl substances (PFAS) [frontiersin.org]

- 7. Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cn.aminer.org [cn.aminer.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Investigating the mechanism of neurotoxic effects of PFAS in differentiated neuronal cells through transcriptomics and lipidomics analysis - American Chemical Society [acs.digitellinc.com]

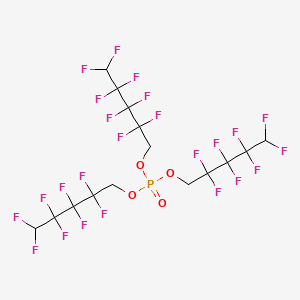

Chemical structure of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is a fluorinated organophosphate ester. Its structure, characterized by the presence of multiple fluorine atoms, imparts unique properties such as thermal stability, chemical resistance, and specific solubility profiles. While detailed biological studies on this specific compound are limited in publicly available literature, its structural class suggests potential applications as a flame retardant, lubricant additive, or as a component in specialized material science applications, including battery electrolytes. This guide provides a summary of its chemical structure, known properties, a representative synthesis protocol, and an overview of analytical considerations.

Chemical Structure and Properties

The chemical structure of this compound consists of a central phosphate group bonded to three 2,2,3,3,4,4,5,5-octafluoropentyl chains.

Molecular Formula: C₁₅H₉F₂₄O₄P

Structure:

Caption: General workflow for the synthesis of this compound.

Analytical Considerations

The characterization of this compound would typically involve standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and structure of the pentyl proton signals.

-

³¹P NMR: To identify the characteristic chemical shift of the phosphate group.

-

¹⁹F NMR: To characterize the fluorine environments in the octafluoropentyl chains.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as P=O and C-F bonds.

Applications and Future Directions

While specific applications in drug development for this compound are not documented, its properties suggest potential utility in various fields. Its high fluorine content could make it a candidate for creating highly fluorinated environments, which can be of interest in designing specialized drug delivery systems or as a non-reactive excipient in certain formulations. Its potential as a flame retardant and lubricant could be relevant in the context of medical device manufacturing or other applications where such properties are critical.

Further research is needed to explore the biological activity, toxicological profile, and potential therapeutic applications of this and related fluorinated organophosphate esters. The detailed synthesis and characterization of this compound would be the first step towards enabling such investigations.

An In-depth Technical Guide on the Spectroscopic Data for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (CAS 355-86-2). It is intended for researchers, scientists, and drug development professionals who require detailed structural and analytical information on this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and includes a visual representation of the analytical workflow.

Introduction

This compound is a highly fluorinated organophosphate ester. Its structure, characterized by three octafluoropentyl chains attached to a central phosphate group, imparts unique chemical and physical properties. Such compounds are of interest in various fields, including materials science and as intermediates in chemical synthesis. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide collates the available spectroscopic information and provides generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 355-86-2 | |

| Molecular Formula | C₁₅H₉F₂₄O₄P | |

| Molecular Weight | 740.17 g/mol | |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Boiling Point | 154 °C at 2 mmHg | |

| Purity (by GC) | >95.0% |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, this section presents the available data and expected spectral characteristics based on its structure and data from analogous compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule, with ¹H, ¹³C, ¹⁹F, and ³¹P NMR providing complementary information.

3.1.1. ³¹P NMR Spectroscopy

A ³¹P NMR spectrum for a compound identified as "TRIS(1,1,5-TRIHYDROPERFLUOROPENTYL)PHOSPHATE" with the same molecular formula (C₁₅H₉F₂₄O₄P) is available and shows a single resonance.[1] The chemical environment of the phosphorus atom is expected to be consistent with a phosphate ester.

| Nucleus | Chemical Shift (δ) ppm | Solvent | Standard | Reference |

| ³¹P | -2.5 | Acetonitrile-d₃ | 85% H₃PO₄ | [1] |

3.1.2. Predicted ¹H, ¹³C, and ¹⁹F NMR Data

Based on the structure of this compound, the following signals are anticipated in the respective NMR spectra. The exact chemical shifts and coupling constants would require experimental determination.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~ 4.5 | Triplet of triplets | -OCH₂- |

| ¹H | ~ 6.0 | Triplet of triplets | -CHF₂ |

| ¹³C | ~ 65 | Triplet | -OCH₂- |

| ¹³C | 105-120 (multiple peaks) | Complex multiplets | -CF₂- groups |

| ¹³C | ~ 108 | Triplet | -CHF₂ |

| ¹⁹F | -115 to -140 (multiple peaks) | Complex multiplets | -CF₂- groups and -CHF₂ |

| ¹⁹F | ~ -124 | Multiplet | -CF₂- adjacent to CHF₂ |

| ¹⁹F | ~ -130 | Multiplet | -CF₂- |

| ¹⁹F | ~ -138 | Doublet of triplets | -CHF₂ |

The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, C-H, and C-F bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (in -CHF₂) | ~ 3000 | Medium |

| C-H stretching (in -OCH₂) | 2850-2960 | Medium |

| P=O stretching | 1250-1300 | Strong |

| C-F stretching | 1100-1350 | Strong, multiple bands |

| P-O-C stretching | 950-1050 | Strong |

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.

| Ionization Mode | Predicted m/z | Fragment |

| Electrospray (ESI+) | 741.0011 | [M+H]⁺ |

| ESI+ | 763.9830 | [M+Na]⁺ |

| ESI- | 738.9855 | [M-H]⁻ |

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data for this compound.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in a clean NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added. For ¹⁹F NMR, trifluorotoluene or hexafluorobenzene are common standards.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-10 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0-160 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -80 to -160 ppm (or wider to ensure all signals are captured).

-

Number of scans: 64-256.

-

-

³¹P NMR:

Sample Preparation (Thin Film Method):

-

As this compound is a liquid, the thin film method is most appropriate.

-

Place a small drop of the neat liquid sample onto one face of a clean, dry salt plate (e.g., KBr or NaCl).

-

Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.[4]

-

Mount the sandwiched plates in the spectrometer's sample holder.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty salt plates should be collected prior to the sample scan.[5]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent or a solvent mixture compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).[6]

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) is suitable for this polar compound. Both positive and negative ion modes should be explored.

-

Analysis Mode: Full scan mode to determine the molecular ion and major fragments.

-

Mass Range: m/z 100-1000.

-

Mobile Phase (for LC-MS): A gradient of water and acetonitrile or methanol with a suitable modifier (e.g., formic acid or ammonium acetate) is typically used for separation on a C18 column.[6]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has summarized the currently available and predicted spectroscopic data for this compound. While a complete experimental dataset is not yet publicly accessible, the provided information on its physical properties, expected spectral features, and detailed experimental protocols offers a solid foundation for researchers working with this compound. The outlined analytical workflow provides a systematic approach to its comprehensive characterization, ensuring accurate identification and quality control. Further experimental work is encouraged to populate a complete, publicly available spectral database for this compound.

References

A Technical Guide to the Physical and Chemical Properties of Fluorinated Organophosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organophosphates represent a significant class of compounds with a diverse range of applications, from potent nerve agents to promising therapeutic drugs.[1] The introduction of fluorine into an organophosphate molecule dramatically alters its physicochemical properties, influencing its reactivity, stability, and biological activity.[2] Understanding these properties is paramount for the safe handling, rational design, and effective application of these compounds in research and drug development.

This technical guide provides an in-depth overview of the core physical and chemical characteristics of fluorinated organophosphates. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Physical and Chemical Properties

The presence of one or more fluorine atoms significantly impacts the properties of organophosphates. The high electronegativity of fluorine can lead to a more polarized P-F bond, influencing the compound's reactivity as an electrophile.[3] Fluorination can also increase lipophilicity and metabolic stability, crucial factors in drug design.[2]

Tabulated Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Solubility in Water |

| Diisopropyl fluorophosphate (DFP) | 55-91-4 | C₆H₁₄FO₃P | 184.15 | -82[1] | 62 @ 9 mmHg[1] | 1.06 @ 25°C[4] | 1.385 @ 20°C[4] | 1.5% w/w @ 25°C (decomposes)[4] |

| Sarin (GB) | 107-44-8 | C₄H₁₀FO₂P | 140.09 | -57[5] | 158[6] | 1.0887 @ 25°C[7] | Miscible[6] | |

| Cyclosarin (GF) | 329-99-7 | C₇H₁₄FO₂P | 180.16 | -30 | 235 | 1.126 @ 25°C | Low | |

| Soman (GD) | 96-64-0 | C₇H₁₆FO₂P | 182.17 | -42 | 198 | 1.022 @ 25°C | Sparingly soluble |

Acidity (pKa)

The acidity of fluorinated organophosphates can be influenced by the presence of acidic functional groups. While specific pKa values for many fluorinated organophosphates are not widely reported, data for related fluorinated acids can provide insights into the electronic effects of fluorine.

| Compound Name | CAS Number | pKa | Notes |

| Fluorophosphoric acid | 13537-32-1 | pKa1 ≈ 3.5, pKa2 ≈ 8.5 | Dibasic acid.[8] |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | ~ -0.5 | A highly fluorinated carboxylic acid.[9] |

| Perfluorononanoic acid (PFNA) | 375-95-1 | -0.21 | A highly fluorinated carboxylic acid.[10] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of fluorinated organophosphates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus atom. In fluorinated organophosphates, the phosphorus signal is often split by the adjacent fluorine atom(s), providing valuable structural information. Chemical shifts can range from approximately -20 to +20 ppm for phosphate esters.[11]

-

¹⁹F NMR: This technique is used to directly observe the fluorine atoms in the molecule.

-

¹H and ¹³C NMR: These provide information about the organic substituents.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include the P=O stretch (typically around 1250-1350 cm⁻¹) and the P-F stretch.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Experimental Protocols

Synthesis of Fluorinated Organophosphates

The synthesis of fluorinated organophosphates often involves the introduction of a fluorine atom in the final steps due to the reactivity of many fluorinating agents. Below is a representative, generalized protocol for the synthesis of a dialkyl fluorophosphate.

Disclaimer: The synthesis of many fluorinated organophosphates, particularly those with high toxicity, should only be attempted by trained professionals in a properly equipped laboratory with appropriate safety precautions.

Objective: To synthesize a dialkyl fluorophosphate from a dialkyl phosphite.

Materials:

-

Dialkyl phosphite (e.g., diethyl phosphite)

-

Chlorinating agent (e.g., sulfuryl chloride)

-

Fluorinating agent (e.g., sodium fluoride)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

-

Chlorination:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve the dialkyl phosphite in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or ³¹P NMR to confirm the formation of the dialkyl chlorophosphate.

-

Remove the solvent under reduced pressure.

-

-

Fluorination:

-

To the crude dialkyl chlorophosphate, add an excess of the fluorinating agent and fresh anhydrous solvent.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction by ³¹P NMR for the disappearance of the chlorophosphate signal and the appearance of the fluorophosphate signal.

-

After the reaction is complete, cool the mixture and filter to remove the excess fluorinating agent and any precipitated salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude dialkyl fluorophosphate by vacuum distillation.

-

Collect the fraction at the appropriate boiling point and pressure.

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F, ³¹P), IR, and MS.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of acetylcholinesterase (AChE) and to screen for its inhibitors.[1][12]

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (fluorinated organophosphate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.

-

Prepare serial dilutions of the test compound.

-

-

Assay Protocol (96-well plate):

-

To each well, add:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

Test compound solution (or solvent for control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time using the microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of action for many toxic fluorinated organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[8] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic acetylcholine receptors.

Caption: Inhibition of acetylcholinesterase by a fluorinated organophosphate.

Experimental Workflow for AChE Inhibition Assay

The following diagram illustrates the key steps in performing an acetylcholinesterase inhibition assay using the Ellman's method.

Caption: Workflow for an acetylcholinesterase inhibition assay.

Logical Relationship of Fluorination Effects

This diagram illustrates the cascading effects of introducing fluorine into an organophosphate molecule on its key properties relevant to drug development.

Caption: Effects of fluorination on organophosphate properties.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cot.food.gov.uk [cot.food.gov.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies toward the synthesis of alpha-fluorinated phosphonates via tin-mediated cleavage of alpha-fluoro-alpha-(pyrimidin-2-ylsulfonyl)alkylphosphonates. Intramolecular cyclization of the alpha-phosphonyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biotransformation of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate and Related Polyfluoroalkyl Phosphate Esters

Disclaimer: Direct research on the specific biological mechanism of action of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is limited in the public domain. The primary focus of existing scientific literature is on the biotransformation of polyfluoroalkyl phosphate esters (PAPs), such as the closely related 8:2 fluorotelomer phosphate diester (8:2 diPAP), which are considered precursors to persistent and biologically active perfluoroalkyl carboxylic acids (PFCAs). This guide, therefore, details the mechanism of action of these compounds through their metabolic conversion.

Introduction

This compound is a member of the polyfluoroalkyl phosphate esters (PAPs) class of compounds. These substances are utilized in various industrial and consumer products, leading to their presence in the environment. The primary toxicological concern with PAPs is not necessarily the parent compound itself, but its biotransformation into highly persistent and toxic perfluoroalkyl carboxylic acids (PFCAs). Understanding the metabolic pathways of PAPs is crucial for assessing their potential for bioaccumulation and long-term health effects. This guide will focus on the well-documented biotransformation of 8:2 diPAP as a representative model for this class of compounds.

Core Mechanism of Action: Biotransformation to PFCAs

The principal mechanism of action of compounds like this compound is their role as precursors to PFCAs.[1][2] This biotransformation process involves several metabolic steps that have been observed across various species, including fish, rats, and humans.[3][4] The conversion of PAPs to PFCAs increases their bioaccumulation potential and contributes to the overall body burden of these persistent organic pollutants.[2]

The biotransformation of 8:2 diPAP generally proceeds through the following key stages:

-

Hydrolysis: The diester is first hydrolyzed to the corresponding monoester (8:2 monoPAP) and a fluorotelomer alcohol (FTOH), in this case, 8:2 FTOH.[3]

-

Conjugation: The resulting 8:2 FTOH can undergo phase II conjugation reactions, forming glucuronide or sulfate conjugates.[3]

-

Oxidation: The 8:2 FTOH is then oxidized to the 8:2 fluorotelomer aldehyde (8:2 FTAL), which is further oxidized to the 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and the unsaturated 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA).[3]

-

Beta-Oxidation: The fluorotelomer carboxylic acids undergo a series of beta-oxidation steps, leading to the formation of a range of shorter-chain PFCAs, including perfluorononanoic acid (PFNA), perfluorooctanoic acid (PFOA), perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA).[1][3]

Signaling Pathways and Molecular Interactions

While direct interaction with specific signaling pathways by the parent PAPs is not well-documented, the resulting PFCAs are known to interact with various biological pathways. For instance, PFOA has been shown to disrupt lipid and bile acid metabolism.[2] The biotransformation products of PAPs are the primary drivers of their toxicological effects.

Data Presentation: Metabolites of 8:2 diPAP Biotransformation

The following table summarizes the key metabolites identified in various species following exposure to 8:2 diPAP.

| Metabolite | Abbreviation | Species Observed In | Reference |

| 8:2 Fluorotelomer Phosphate Monoester | 8:2 monoPAP | Rat, Aerobic Soil | [3] |

| 8:2 Fluorotelomer Alcohol | 8:2 FTOH | Carp, Rat, Gilthead Bream, Mussel, Aerobic Soil | [3] |

| 8:2 FTOH-glucuronide | - | Carp, Rainbow Trout, Rat, Chicken, Human, Zebrafish | [3] |

| 8:2 FTOH-sulfate | - | Rat, Chicken, Human, Zebrafish, Mussel | [3] |

| 8:2 Fluorotelomer Aldehyde | 8:2 FTAL | Rainbow Trout | [3] |

| 8:2 Fluorotelomer Carboxylic Acid | 8:2 FTCA | Carp, Rat, Gilthead Bream, Mussel, Aerobic Soil | [3] |

| 8:2 Fluorotelomer Unsaturated Carboxylic Acid | 8:2 FTUCA | Rainbow Trout | [3] |

| Perfluorononanoic Acid | PFNA | Rainbow Trout, Rat, Chicken | [3] |

| Perfluorooctanoic Acid | PFOA | Rainbow Trout, Rat, Chicken | [3] |

| Perfluoroheptanoic Acid | PFHpA | Rainbow Trout, Rat, Chicken | [3] |

| Perfluorohexanoic Acid | PFHxA | Rainbow Trout, Rat, Chicken | [3] |

| Perfluoropentanoic Acid | PFPeA | Rainbow Trout, Rat, Chicken | [3] |

Experimental Protocols

A representative experimental protocol for investigating the biotransformation of 8:2 diPAP in an organism like zebrafish embryos is outlined below.

Objective: To determine the metabolic fate of 8:2 diPAP in zebrafish embryos.

Materials:

-

Zebrafish (Danio rerio) embryos

-

8:2 diPAP standard

-

Embryo medium

-

Incubator at 28°C

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water)

Methodology:

-

Exposure: Fertilized zebrafish embryos are exposed to a defined concentration of 8:2 diPAP in embryo medium for a specified period (e.g., 7 days). A control group without 8:2 diPAP exposure is run in parallel.

-

Sample Collection: At the end of the exposure period, zebrafish larvae are collected, rinsed with clean medium, and homogenized.

-

Extraction: The homogenate is subjected to an extraction procedure to isolate the parent compound and its potential metabolites. This typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Analysis: The extracted samples are analyzed using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of 8:2 diPAP and its various biotransformation products.

-

Data Interpretation: The presence and concentration of metabolites in the exposed group, compared to their absence in the control group, confirm the biotransformation of 8:2 diPAP.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biotransformation of 8:2 diPAP.

References

Theoretical Exploration of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate: A Predictive Analysis Based on Analogous Fluorinated Organophosphates

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is a highly fluorinated organophosphate ester. Its structure, featuring a central phosphate group bonded to three octafluoropentyl chains, suggests unique physicochemical properties stemming from the strong electron-withdrawing nature of the fluorine atoms. These properties are of significant interest in various fields, including materials science, as flame retardants, and potentially in pharmaceutical and agrochemical development due to the metabolic stability often conferred by fluorination. This document outlines a theoretical framework for understanding this molecule, drawing parallels from existing research on related compounds.

Predicted Physicochemical and Quantum Chemical Properties

While specific experimental data for the target molecule is unavailable, we can extrapolate potential properties from similar compounds such as Tris(2,2,2-trifluoroethyl) phosphate and other polyfluoroalkyl phosphates. The following table summarizes predicted and analogous data.

| Property | Predicted Value/Characteristic for this compound | Analogous Data (Compound) | Citation |

| Molecular Formula | C15H9F24O4P | - | - |

| Molecular Weight | ~844 g/mol | - | - |

| Boiling Point | Expected to be high due to molecular weight and polar nature. | - | - |

| Density | Expected to be significantly higher than non-fluorinated analogs. | - | - |

| Solubility | Likely soluble in fluorinated solvents and some polar organic solvents. Low aqueous solubility is expected. | - | - |

| Computed Molecular Weight | - | 344.07 g/mol (Tris(2,2,2-trifluoroethyl) phosphate) | [1] |

Proposed Synthesis Methodology

A plausible synthetic route for this compound would likely involve the reaction of phosphorus oxychloride (POCl₃) with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol in the presence of a base to neutralize the hydrochloric acid byproduct. This is a standard method for the synthesis of phosphate esters.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus oxychloride (POCl₃)

-

2,2,3,3,4,4,5,5-octafluoropentan-1-ol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (3.0 equivalents) and anhydrous pyridine (3.1 equivalents) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.0 equivalent) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation.

DOT Script for Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Theoretical Modeling and Computational Chemistry Approach

To understand the electronic structure, reactivity, and potential interactions of this compound, a computational chemistry approach is proposed. Density Functional Theory (DFT) calculations would be a suitable method.

Computational Protocol

-

Geometry Optimization: The 3D structure of the molecule will be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger). This will provide the most stable conformation and key geometrical parameters.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to predict its infrared (IR) spectrum.

-

Electronic Property Calculations:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to assess the molecule's electronic excitability and reactivity.

-

Mulliken Population Analysis: This will be used to determine the partial atomic charges, providing insight into the molecule's polarity and potential sites for electrostatic interactions.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

-

Spectroscopic Predictions: NMR chemical shifts (¹H, ¹³C, ¹⁹F, ³¹P) can be calculated to aid in the characterization of the synthesized compound.

DOT Script for Computational Workflow

Caption: Proposed computational chemistry workflow for theoretical studies.

Potential Applications and Signaling Pathway Interactions

Given the properties of analogous fluorinated phosphates, this compound could find applications in several areas:

-

Flame Retardants: Fluorinated phosphates are known for their flame-retardant properties.

-

Electrolyte Additives: In lithium-ion batteries, such compounds can improve safety and performance.

-

Lubricants: The fluorinated chains can impart desirable tribological properties.

-

Biomedical Applications: While highly speculative, the metabolic stability conferred by fluorination could make such molecules interesting scaffolds in drug design, though potential toxicity as a per- and polyfluoroalkyl substance (PFAS) would be a major concern.

As a PFAS, this compound would fall under a class of chemicals with known environmental persistence and potential for bioaccumulation.[2][3] Its interaction with biological systems would need careful evaluation. For instance, its effect on nuclear receptors like PPARs, a common target for various PFAS, would be a critical area of investigation.

DOT Script for a Hypothetical Signaling Pathway Interaction

Caption: Hypothetical interaction with a nuclear receptor signaling pathway.

Conclusion

This technical guide provides a predictive overview of the synthesis, theoretical properties, and potential applications of this compound based on data from analogous compounds. The outlined experimental and computational protocols offer a roadmap for future research into this novel molecule. It is imperative that any investigation also considers the potential environmental and health impacts associated with its classification as a PFAS. The theoretical data generated from the proposed computational workflow will be invaluable for guiding synthesis, characterization, and application-oriented studies.

References

The Ascendancy of Fluorinated Scaffolds: A Technical Guide to Polyfluorinated Phosphate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorinated phosphate esters (PAPs) represent a unique class of organophosphorus compounds characterized by the presence of multiple fluorine atoms. Their distinctive physicochemical properties, including high thermal stability and both hydrophobic and oleophobic characteristics, have led to their widespread use in various industrial and consumer products.[1] In recent years, the biomedical and pharmaceutical fields have taken a keen interest in these molecules. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[2][3] This guide provides an in-depth exploration of the discovery, history, synthesis, and biological implications of polyfluorinated phosphate esters, with a focus on their relevance to drug development.

Historical Perspective and Discovery

The journey of polyfluorinated compounds began with the advent of organofluorine chemistry in the early 20th century. However, the specific class of polyfluorinated phosphate esters gained prominence more recently as a subset of the broader family of per- and polyfluoroalkyl substances (PFAS). Initially, their primary applications were in industrial settings, valued for their surfactant and repellent properties. Their use in food contact materials, textiles, and fire-fighting foams has been well-documented.[1][4]

The transition of interest towards the biomedical field stemmed from the growing understanding of the "fluorine effect" in medicinal chemistry. The strategic placement of fluorine atoms in a molecule can dramatically alter its electronic properties and metabolic fate, often leading to improved pharmacokinetic profiles.[5] This realization spurred researchers to explore the synthesis of fluorinated analogues of biologically active phosphate esters, leading to the development of novel prodrugs and therapeutic agents.[6][7]

Synthesis and Characterization

The synthesis of polyfluorinated phosphate esters can be approached through several synthetic routes, primarily involving the phosphorylation of a polyfluoroalkyl alcohol or the reaction of a phosphorus-containing electrophile with a fluorinated nucleophile.

General Synthetic Strategies

A common method for the preparation of dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis.[8] For the synthesis of polyfluorinated analogues, a polyfluorinated alcohol is used as the starting material.

Another versatile approach involves the use of bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) as a precursor for transesterification reactions with various alcohols, including fluorinated ones. This method allows for the synthesis of a range of H-phosphonates under mild conditions.[1]

Table 1: Key Physicochemical Properties of Selected Per- and Polyfluoroalkyl Substances (PFAS)

| Compound | Abbreviation | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (Pa) | Log Kow |

| Perfluorooctanoic acid | PFOA | 414.07 | 3.4 (at 25°C) | 1.33 x 10⁻² (at 25°C) | 4.3 - 5.7 |

| Perfluorooctanesulfonic acid | PFOS | 500.13 | 570 (at 25°C) | 3.31 x 10⁻⁴ (at 25°C) | >3.4 |

| 6:2 Fluorotelomer phosphate diester | 6:2 diPAP | 786.2 | Low | - | - |

| 8:2 Fluorotelomer phosphate diester | 8:2 diPAP | 986.2 | Low | - | - |

Note: Data for PAPs are less readily available in comprehensive databases compared to legacy PFAS like PFOA and PFOS. The values presented are indicative and can vary based on experimental conditions.

Experimental Protocol: Synthesis of Bis(2,2,2-trifluoroethyl) Phosphonate (BTFEP)

This protocol describes a microwave-assisted synthesis of BTFEP, a versatile precursor for various H-phosphonates.[1]

Materials:

-

2,2,2-Trifluoroethanol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (NEt₃)

-

Anhydrous Diethyl Ether

-

Microwave reactor

Procedure:

-

To a solution of 2,2,2-trifluoroethanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous diethyl ether, phosphorus trichloride (1.0 equivalent) is added dropwise at 0°C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The resulting triethylammonium chloride salt is filtered off, and the solvent is removed under reduced pressure to yield tris(2,2,2-trifluoroethyl) phosphite.

-

A mixture of tris(2,2,2-trifluoroethyl) phosphite and a catalytic amount of a Lewis acid is heated in a microwave reactor.

-

The reaction progress is monitored by ³¹P NMR spectroscopy.

-

Upon completion, the product, bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), is purified by distillation under reduced pressure.

Characterization Techniques

The structural elucidation and purity assessment of synthesized polyfluorinated phosphate esters are typically performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR are indispensable for confirming the structure. ¹⁹F NMR is particularly useful for verifying the integrity of the polyfluoroalkyl chains, with the terminal -CF₃ group often showing a characteristic signal around -82.4 ppm.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the P=O and P-O-C stretches.

Biological Implications and Drug Development

The introduction of fluorine into phosphate ester-containing molecules can have profound effects on their biological activity.

Endocrine Disruption

A significant area of research for polyfluorinated compounds, including PAPs, is their potential as endocrine-disrupting chemicals (EDCs).[4] Studies have shown that some PAPs can interfere with sex hormone synthesis in vitro.[7] The proposed mechanisms often involve the inhibition of key enzymes in the steroidogenesis pathway.[8]

Application in Drug Delivery and Prodrug Design

The phosphate ester group is a common motif in prodrug design, used to enhance the water solubility and bioavailability of parent drugs.[6] Fluorination of these phosphate promoieties can further refine their properties. The increased metabolic stability of the C-F bond can protect the prodrug from premature cleavage by phosphatases, allowing for more targeted drug delivery.[3]

Quantitative Data

The quantitative assessment of the biological activity and toxicity of polyfluorinated phosphate esters is an active area of research. Due to the vast number of different PAP structures, comprehensive toxicological data is still being compiled.

Table 2: Selected Toxicological Data for Per- and Polyfluoroalkyl Substances (PFAS)

| Compound | Test Organism | Endpoint | Value | Reference |

| Perfluorooctane sulfonate (PFOS) | Rat | Oral LD₅₀ | 251 mg/kg | [12] |

| Perfluorooctanoic acid (PFOA) | Rat | Oral LD₅₀ | 430 mg/kg | [12] |

| Tris(2-chloroethyl) phosphate (TCEP) | Rat | Oral LD₅₀ | 1,060 mg/kg | [13] |

| Triphenyl phosphate (TPP) | Rat | Oral LD₅₀ | 3,000 mg/kg | [13] |

| Perfluorooctane sulfonate (PFOS) | Rat Leydig Cells | Inhibition of androgen secretion | ≥ 50 nM | [14] |

Experimental Protocols

Analysis of Polyfluorinated Phosphate Esters in Human Serum by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of PAPs from human serum, a common matrix for biomonitoring studies.[15][16]

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Materials: Oasis WAX 96-well µElution plates, methanol, acetonitrile, formic acid, ammonium acetate, water (LC-MS grade).

-

Procedure:

-

Condition the SPE wells with methanol followed by water.

-

Pre-treat the serum sample by protein precipitation with cold acetonitrile containing formic acid.

-

Centrifuge the sample and load the supernatant onto the conditioned SPE plate.

-

Wash the wells with a solution of ammonium acetate in water to remove interferences.

-

Elute the PAPs with a basic methanolic solution (e.g., methanol with ammonium hydroxide).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol, both containing a modifier such as ammonium acetate, is typically employed.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for the detection of PAPs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding isotopically labeled internal standard.

-

Conclusion and Future Directions

Polyfluorinated phosphate esters are a class of compounds with significant industrial history and burgeoning potential in the pharmaceutical sciences. Their unique properties, conferred by the presence of fluorine, make them attractive for the development of more stable and effective drug delivery systems and novel therapeutic agents. However, their potential for endocrine disruption and persistence in the environment necessitates a thorough understanding of their toxicological profiles.

Future research should focus on:

-

The development of more efficient and environmentally benign synthetic methods for PAPs.

-

Comprehensive toxicological studies to establish clear structure-activity relationships for their endocrine-disrupting potential.

-

The design and synthesis of biodegradable fluorinated phosphate ester prodrugs to minimize environmental impact.

-

Further exploration of their application in targeted drug delivery systems.

A deeper understanding of the chemistry and biology of polyfluorinated phosphate esters will be crucial for harnessing their therapeutic potential while mitigating their risks to human health and the environment.

References

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyfluoroalkyl phosphate esters (PAPs) as PFAS substitutes and precursors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perfluorooctane sulfonate (PFOS) disrupts testosterone biosynthesis via CREB/CRTC2/StAR signaling pathway in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphate Esters Disrupt Steroidogenesis in KGN Human Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. phenomenex.com [phenomenex.com]

- 14. Perfluorooctane sulfonate impairs rat Leydig cell development during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. waters.com [waters.com]

An In-depth Technical Guide on the Safety and Handling of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate. It is intended for informational purposes for research and development professionals. Significant data gaps exist regarding the toxicology and biological effects of this specific compound. All handling and safety procedures should be conducted in accordance with institutional and regulatory guidelines, and a thorough risk assessment should be performed before use.

Introduction

This compound is a fluorinated organophosphate ester. Due to its chemical structure, it belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Compounds in this family are characterized by their high thermal and chemical stability. While specific applications for this exact compound are not widely documented in publicly available literature, similar fluorinated phosphate esters are utilized as flame retardants, plasticizers, and additives in industrial and consumer products. The presence of both a phosphate ester group and highly fluorinated alkyl chains suggests unique chemical properties that may be of interest in various research and development applications, including materials science and potentially as a reference standard in analytical chemistry.

This guide summarizes the currently available data on the physical and chemical properties, safety, and handling of this compound. It also addresses the significant lack of comprehensive toxicological data and provides general guidance based on structurally related compounds.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The information presented below is a compilation from various chemical supplier databases and computational estimations.

| Property | Value |

| Molecular Formula | C₁₅H₉F₂₄O₄P |

| Molecular Weight | 740.17 g/mol |

| CAS Number | 355-86-2 |

| Appearance | Colorless to light yellow/orange clear liquid |

| Boiling Point | 154 °C at 2 mmHg |

| Density | 1.77 g/mL |

| Refractive Index | 1.33 |

| Purity | Typically >95.0% (by GC) |

Safety and Hazard Information

There is a significant lack of specific toxicological data for this compound in publicly accessible literature. The hazard classification is based on data from chemical suppliers and may not be comprehensive.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Data Gaps in Toxicology:

-

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data are available.

-

Chronic Toxicity: No studies on the long-term effects of exposure have been identified.

-

Genotoxicity/Mutagenicity: There is no available data on the potential for this compound to cause genetic mutations.

-

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.

-

Reproductive and Developmental Toxicity: No information is available regarding its effects on reproduction or development.

Given that this compound is a member of the PFAS family, it is prudent to handle it with caution due to the known persistence, bioaccumulation potential, and potential for adverse health effects of other well-studied PFAS compounds.

Handling and Storage

Due to the limited safety data, stringent adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is essential.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store away from heat, sparks, and open flames.

Experimental Protocols

Potential Synthesis Route

Reaction Scheme:

3 (CHF₂CF₂CF₂CF₂CH₂OH) + POCl₃ → P(O)(OCH₂CF₂CF₂CF₂CHF₂)₃ + 3 HCl

General Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is assembled. The apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (3.0 equivalents) is dissolved in an anhydrous, inert solvent (e.g., toluene or dichloromethane) in the reaction flask. A non-nucleophilic base, such as pyridine or triethylamine (3.3 equivalents), is added to the solution.

-

Reaction: The flask is cooled in an ice bath to 0-5 °C. Phosphorus oxychloride (1.0 equivalent), dissolved in a small amount of the same anhydrous solvent, is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of the amine hydrochloride salt will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the amine hydrochloride salt.

-

The filtrate is transferred to a separatory funnel and washed sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Emergency Procedures

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

-

Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

-

Personal Protection: Before attempting to clean up the spill, don the appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Prevent the spill from entering drains or waterways.

-

Cleanup: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the decontamination waste for proper disposal.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

-

Reporting: Report the spill to the appropriate institutional safety officer or emergency response team.

Caption: General emergency response workflow for a chemical spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Biological Effects and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological effects or the interaction of this compound with any signaling pathways.